2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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Overview
Description
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that combines the structural features of 4-bromobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common method starts with the preparation of 4-bromobenzaldehyde, which can be synthesized by the oxidation of 4-bromotoluene . The next step involves the formation of the triazine derivative, which is achieved by reacting appropriate precursors under controlled conditions . The final step is the condensation of 4-bromobenzaldehyde with the triazine derivative to form the hydrazone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-bromobenzaldehyde can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-bromobenzoic acid, while reduction of the hydrazone group would yield the corresponding amine derivative .
Scientific Research Applications
2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes
Properties
Molecular Formula |
C18H22BrN7O2 |
---|---|
Molecular Weight |
448.3g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22BrN7O2/c19-15-3-1-14(2-4-15)13-20-24-16-21-17(25-5-9-27-10-6-25)23-18(22-16)26-7-11-28-12-8-26/h1-4,13H,5-12H2,(H,21,22,23,24)/b20-13+ |
InChI Key |
AZQIFXJBGHTJGK-DEDYPNTBSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)N4CCOCC4 |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
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